molecular formula C16H18N4O2S B7532065 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No. B7532065
M. Wt: 330.4 g/mol
InChI Key: HJXSDSVAEDZNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MTDP and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

MTDP acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MTDP increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. MTDP also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
MTDP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound also exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation. MTDP has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, MTDP has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on MTDP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the potential use of MTDP in the treatment of chronic pain and inflammation. Further studies are also needed to determine the long-term safety and efficacy of MTDP in animal models and humans.

Synthesis Methods

The synthesis of MTDP involves the reaction of 2-phenylacetyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-2-carboxylic acid to obtain MTDP. The synthesis method has been optimized to produce high yields of MTDP with high purity.

Scientific Research Applications

MTDP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. MTDP has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-18-19-16(23-11)17-15(22)13-8-5-9-20(13)14(21)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXSDSVAEDZNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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